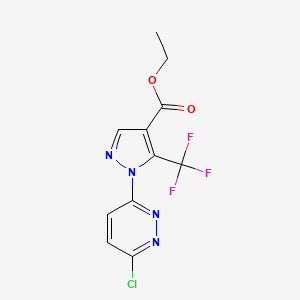

ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a trifluoromethyl group, and a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloropyridazine with ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The chloropyridazinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

Unfortunately, the available search results offer limited information regarding the specific applications of the compound "ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate." However, the search results do provide some context and related information that can be used to infer potential applications and areas of research.

Chemical Information and Properties

- Chemical Structure and Formula The compound has the molecular formula C11H8ClF3N4O2 . Its chemical structure is detailed in one of the search results .

- CAS Number The CAS number for this compound is 1823184-20-8 . Another CAS number, 1156803-06-3, is also associated with this compound .

- Synonyms The compound is also known as ethyl1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate .

Potential Research Areas and Applications

Given the limited information, the applications of this compound can be extrapolated from related research areas:

- Synthesis of Heteroaryl Compounds: Research has been done on trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters, which are synthesized and used in Suzuki-Miyaura cross-coupling reactions to obtain trifluoromethyl-substituted aryl/heteroaryl-pyridines . this compound may be relevant in similar cross-coupling reactions to synthesize complex heteroaryl compounds .

- Boronic Acid Synthesis: The synthesis of trifluoromethyl-substituted pyridylboronic acids and pyrazolylboronic esters has been described, suggesting the potential use of similar compounds in creating boronic acids .

- Anticancer Agents: Pyridazine derivatives have demonstrated potential as anticancer agents . The presence of a chloropyridazine group in the title compound may suggest its exploration in medicinal chemistry for anticancer drug development .

- Specialty Materials: Parchem identifies this compound as a specialty material, implying its use in specialized chemical applications .

Safety and Toxicity

- One of the search results includes fact sheets on chemical alternatives . Alpha-cypermethrin is an alternative to both endosulfan and DDT . It is highly toxic to aquatic species .

Further Research

To gain a more comprehensive understanding of the applications of this compound, further research is necessary in the following areas:

- Cross-coupling Reactions: Investigating its role in Suzuki-Miyaura or other cross-coupling reactions .

- Medicinal Chemistry: Exploring its potential as a building block or intermediate in synthesizing pharmaceutical compounds, particularly those targeting cancer .

- Agrochemicals: Evaluating its use in the synthesis of agrochemicals, considering the presence of chlorine and trifluoromethyl groups, which are common in pesticides and herbicides.

- Material Science: Assessing its application as a specialty material in various industrial processes .

Mécanisme D'action

The mechanism of action of ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparaison Avec Des Composés Similaires

Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate: This compound shares the chloropyridazinyl group but has a piperidine ring instead of a pyrazole ring.

Ethyl 1-(6-chloropyridazin-3-yl)cyclopropane-1-carboxylate: This compound also contains the chloropyridazinyl group but features a cyclopropane ring.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties.

Activité Biologique

Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 1823184-20-8, exhibits a unique structure that may contribute to various pharmacological effects, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Properties

The chemical formula of this compound is C11H8ClF3N4O2. Its structure features a trifluoromethyl group and a chloropyridazine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 300.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 1823184-20-8 |

Anti-inflammatory Activity

Recent studies have indicated that compounds with a pyrazole core can exhibit significant anti-inflammatory properties. For example, derivatives similar to this compound have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

In a comparative study, the IC50 values of various pyrazole derivatives against COX-2 were reported, with some compounds demonstrating potent inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. For instance:

- Compound A : IC50 = 23.8 μM (COX-2)

- Compound B : IC50 = 28.39 μM (COX-1)

These findings suggest that this compound could potentially exhibit similar anti-inflammatory effects, warranting further investigation into its mechanism of action and therapeutic potential .

Anticancer Properties

The pyrazole scaffold has been linked to anticancer activity through various mechanisms, including the inhibition of specific kinases involved in tumor progression. This compound's structural features may enhance its ability to interact with these targets.

In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways such as NF-kB and MAPK. The presence of electron-withdrawing groups like trifluoromethyl may also enhance the compound's potency against cancer cells by increasing lipophilicity and cellular uptake.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for COX inhibition. The study found that specific substitutions on the pyrazole ring significantly influenced the inhibitory activity against COX enzymes, with some compounds showing IC50 values lower than those of traditional NSAIDs .

- Anticancer Activity Evaluation : In another study, derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. The results indicated that modifications to the pyrazole core could enhance anticancer efficacy .

Propriétés

Formule moléculaire |

C11H8ClF3N4O2 |

|---|---|

Poids moléculaire |

320.65 g/mol |

Nom IUPAC |

ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C11H8ClF3N4O2/c1-2-21-10(20)6-5-16-19(9(6)11(13,14)15)8-4-3-7(12)17-18-8/h3-5H,2H2,1H3 |

Clé InChI |

BHXITZPPRMQWRM-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.